Reduced Pro-Oxidant Activity in Food Matrices: Ferric Glycinate vs. Ferrous Sulfate
Ferric glycinate exhibits significantly lower pro-oxidant properties than ferrous sulfate when incorporated into complex food matrices, leading to reduced degradation of sensitive nutrients [1]. In a model infant formula, the addition of ferric glycinate resulted in lower oxidative activity compared to ferrous sulfate, which is attributed to the reduced reactivity of the chelated ferric ion [2].
| Evidence Dimension | Pro-oxidant activity (indirectly measured as nutrient degradation rate) |
|---|---|
| Target Compound Data | Lower pro-oxidant properties; less degradation of vitamins and amino acids compared to ferrous sulfate [1]. |
| Comparator Or Baseline | Ferrous sulfate |
| Quantified Difference | Not explicitly quantified as a single value in the abstract; described as 'lower prooxidant properties' [1]. |
| Conditions | Powdered casein-based infant formula fortified with ~60 ppm iron, stored at 20, 37, or 45°C for 7–12 months [1]. |
Why This Matters
This is a critical differentiator for formulators of fortified foods (especially infant formulas and dairy products) who require an iron source that minimizes nutrient loss and maintains product quality over shelf life.
- [1] Galdi, M., Carbone, N., & Valencia, M. E. (1989). Comparison of Ferric Glycinate to Ferrous Sulfate in Model Infant Formulas: Kinetics of Vitamin Losses. Journal of Food Science, 54(6), 1530–1533. View Source
- [2] Galdi, M., & Valencia, M. E. (1988). Stability of Iron (III) Chelates of Nutritional Interest. Journal of Food Science, 53(6), 1844-1847. View Source
